

# Solid Phase Extraction Protocol for Oseltamivir and Oseltamivir-d5 in Human Plasma

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Compound of Interest		
Compound Name:	Oseltamivir-d5	
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#### **Application Note**

This document provides a detailed methodology for the extraction and purification of oseltamivir and its deuterated internal standard, **oseltamivir-d5**, from human plasma using solid phase extraction (SPE). This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation method for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Introduction

Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate. For pharmacokinetic and bioequivalence studies, accurate quantification of oseltamivir in biological matrices such as plasma is crucial. **Oseltamivir-d5** is commonly used as an internal standard to ensure the precision and accuracy of the analytical method. Solid phase extraction is a widely used technique for sample cleanup and concentration, offering high recovery and removal of interfering matrix components.[1][2] This protocol details the use of polymeric reversed-phase SPE cartridges for the efficient extraction of oseltamivir and **oseltamivir-d5** from human plasma.

## **Data Summary**

The following tables summarize the quantitative data from a validated method for the simultaneous determination of oseltamivir and its metabolite in human plasma using solid



phase extraction.[1][2]

Table 1: Method Validation Parameters

Parameter	Oseltamivir
Linearity Range	0.5–200 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Mean Extraction Recovery	94.4%
Internal Standard	Oseltamivir-d5

Table 2: Quality Control Sample Accuracy and Precision

QC Level	Concentration (ng/mL)	Accuracy (%)	Precision (%CV)
LLOQ QC	0.5	98.6	5.4
Low QC	1.5	101.3	3.8
Medium QC	80.0	97.5	2.1
High QC	160.0	96.9	2.9

## **Experimental Protocol**

This protocol is based on the successful application of polymeric divinylbenzene-based SPE cartridges for the extraction of oseltamivir from human plasma.[1][2]

Materials and Reagents:

- Oseltamivir and Oseltamivir-d5 analytical standards
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Orochem DVB-LP, or equivalent hydrophilic-lipophilic balanced polymer cartridges)[1][3]



- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid (or other appropriate acid for pH adjustment)
- Dichlorvos solution (0.1 mg/mL in 70:30 acetonitrile:water) (for elution, as per a specific validated method)[1]
- Centrifuge
- SPE vacuum manifold or positive pressure processor
- · Collection tubes

#### Sample Preparation:

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- Centrifuge the plasma at approximately 4000 rpm for 10 minutes to pellet any particulates.
- In a clean tube, pipette 200 μL of the supernatant plasma.
- Add the internal standard solution (Oseltamivir-d5) to the plasma sample and vortex briefly.
- Acidify the plasma sample by adding a small volume of acid (e.g., formic acid) to adjust the pH. This step enhances the retention of the analytes on the reversed-phase sorbent.

#### Solid Phase Extraction Procedure:

The following steps outline the SPE procedure using a vacuum manifold. Adjust the vacuum to ensure a consistent and appropriate flow rate (typically 1-2 mL/min).

Conditioning:



- Pass 1 mL of methanol through the SPE cartridge.
- Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to go dry.

#### Equilibration:

 Pass 1 mL of acidified water (matching the pH of the prepared sample) through the cartridge.

#### · Sample Loading:

- $\circ$  Load the pre-treated 200  $\mu L$  plasma sample onto the conditioned and equilibrated SPE cartridge.
- Allow the sample to pass through the sorbent bed at a slow, dropwise rate.

#### Washing:

- Wash the cartridge with 1 mL of an aqueous solution (e.g., 5% methanol in water) to remove polar interferences.
- Apply vacuum for a few minutes to dry the sorbent bed completely.

#### Elution:

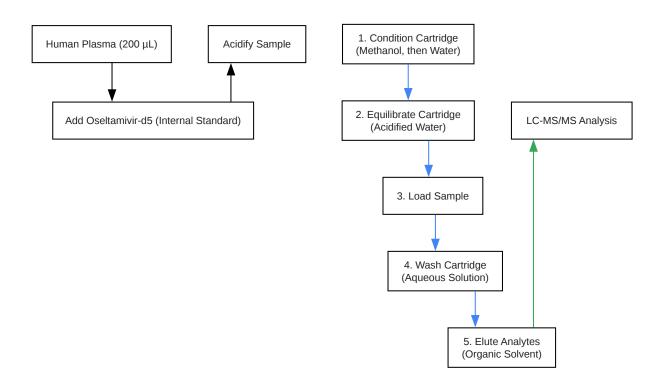
- Place clean collection tubes in the manifold.
- Elute the analytes (oseltamivir and oseltamivir-d5) by passing 0.2 mL of the elution solvent (e.g., dichlorvos solution in 70:30 acetonitrile:water) through the cartridge.[1]
  Alternatively, a mixture of methanol and ethyl acetate can be used.[3]
- Collect the eluate for analysis.

#### Post-Elution:

The collected eluate can be directly injected into the LC-MS/MS system for analysis, or it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase if further concentration is required.



## **Experimental Workflow**



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Caption: Workflow for the solid phase extraction of oseltamivir.

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## References

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- To cite this document: BenchChem. [Solid Phase Extraction Protocol for Oseltamivir and Oseltamivir-d5 in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394722#solid-phase-extraction-protocol-for-oseltamivir-and-oseltamivir-d5]

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